3-Hydroxy-5-methylbenzonitrile

Catalog No.
S790709
CAS No.
95658-81-4
M.F
C8H7NO
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-5-methylbenzonitrile

CAS Number

95658-81-4

Product Name

3-Hydroxy-5-methylbenzonitrile

IUPAC Name

3-hydroxy-5-methylbenzonitrile

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C8H7NO/c1-6-2-7(5-9)4-8(10)3-6/h2-4,10H,1H3

InChI Key

OATUMQZBLZQKBX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)O)C#N

Canonical SMILES

CC1=CC(=CC(=C1)O)C#N

While resources like PubChem from the National Institutes of Health list the compound and its properties, there is no mention of its specific use in scientific research [].

Potential Applications

Given the presence of both a hydroxyl group and a nitrile group, 3-Hydroxy-5-methylbenzonitrile could potentially be of interest in various research fields, including:

  • Organic synthesis: As a building block for the synthesis of more complex molecules due to its functional groups.
  • Medicinal chemistry: As a starting material for the development of new drugs or pharmaceutical compounds, although there is no current evidence of its use in this specific context.

3-Hydroxy-5-methylbenzonitrile is an organic compound with the molecular formula C₈H₇NO. It features a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a benzene ring that also contains a methyl group (-CH₃). This compound is structurally related to other substituted benzonitriles and phenols, making it of interest in various chemical and biological applications.

Typical of aromatic compounds, including:

  • Nucleophilic Substitution: The presence of the hydroxyl group can facilitate nucleophilic substitution reactions at the aromatic ring.
  • Reduction: The nitrile group can be reduced to an amine or aldehyde under specific conditions, such as using lithium aluminum hydride.
  • Acylation: The hydroxyl group can be acylated to form esters or amides, expanding its utility in organic synthesis .

Several methods have been developed for synthesizing 3-hydroxy-5-methylbenzonitrile:

  • Classical Methods:
    • Starting from 2-methyl-6-nitroaniline followed by reduction and nitration steps.
    • Utilizing para-bromination followed by cyanation and Sandmeyer reactions.
  • Modern Approaches:
    • Recent advancements include a non-classical route involving hydroxylamine-O-sulfonic acid for nitrile formation, which improves yield and reduces hazardous waste .

3-Hydroxy-5-methylbenzonitrile is utilized in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Potential use in the development of herbicides or fungicides due to its antimicrobial properties.
  • Material Science: In the formulation of polymers or resins where specific functional groups are beneficial .

Interaction studies involving 3-hydroxy-5-methylbenzonitrile focus on its reactivity with various biological targets. For example:

  • Enzyme Inhibition: Compounds with similar structures have been studied as enzyme inhibitors, which could provide insights into their potential therapeutic uses.
  • Binding Affinity Studies: Research may explore how this compound interacts with receptors or enzymes relevant to pharmacological applications .

Several compounds share structural similarities with 3-hydroxy-5-methylbenzonitrile. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Hydroxy-4-methylbenzonitrileC₈H₇NOHydroxyl group in a different position on the ring
3-Hydroxy-5-methylbenzoic acidC₈H₈O₃Contains a carboxylic acid group instead of nitrile
4-Hydroxy-3-methylbenzonitrileC₈H₇NOHydroxyl and nitrile groups at different positions

Uniqueness

3-Hydroxy-5-methylbenzonitrile's unique combination of functional groups (hydroxyl and nitrile) allows it to participate in diverse

XLogP3

1.6

Wikipedia

3-Hydroxy-5-methylbenzonitrile

Dates

Last modified: 08-15-2023

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